Product packaging for Fmoc-Val-NH2(Cat. No.:)

Fmoc-Val-NH2

Cat. No.: B15209499
M. Wt: 338.4 g/mol
InChI Key: WLWOCNVSNTYFLW-SFHVURJKSA-N
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Description

Fmoc-Val-NH2 is a protected amino acid derivative essential for modern, automated solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy . Its core function is to serve as a building block for the sequential construction of peptide chains. The compound features the 9-Fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group that shields the amine terminus during the synthesis process . This protection is crucial because it allows for the selective removal of the Fmoc group under mild basic conditions—typically with 20% piperidine in DMF—without affecting other acid-labile protecting groups on the peptide side chains or the peptide-resin linkage . The C-terminal amide (NH2) group is a common modification that mimics the internal structure of a protein and can enhance the peptide's stability against enzymatic degradation . The stability of the Fmoc group toward acids is a key advantage, making it orthogonal to other protecting groups like Boc (tert-butoxycarbonyl) . The deprotection mechanism involves a base-induced elimination, generating a stable fluorenyl anion and dibenzofulvene as a by-product; the use of secondary amines like piperidine is optimal as they also act as scavengers for this by-product, preventing side reactions . The valine residue is known for its significant steric hindrance, which can sometimes lead to slower coupling kinetics during peptide assembly . Therefore, this compound is a critical reagent for researchers synthesizing peptides for drug discovery, biochemical assay development, and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O3 B15209499 Fmoc-Val-NH2

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C20H22N2O3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H2,21,23)(H,22,24)/t18-/m0/s1

InChI Key

WLWOCNVSNTYFLW-SFHVURJKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc group is removed via β-elimination using secondary amines like piperidine, exposing the α-amino group for subsequent coupling. The reaction proceeds through an E1cb mechanism, generating a dibenzofulvene (DBF) intermediate that forms stable adducts with the base .

Deprotection Kinetics

Amine BaseConcentrationHalf-Life (t₁/₂)
Piperidine20% in DMF6 seconds
Piperidine5% in DMF20 seconds
Morpholine50% in DMF1 minute
Dicyclohexylamine50% in DMF35 minutes
Diisopropylethylamine50% in DMF10 hours

Data from highlights piperidine’s superiority for rapid Fmoc cleavage.

Mechanistic Insights

  • Step 1 : Base abstraction of the acidic 9-hydrogen from the fluorenyl ring, forming a resonance-stabilized carbanion .

  • Step 2 : Elimination of CO₂ and DBF, with piperidine trapping DBF to prevent side reactions .

Coupling Reactions

Fmoc-Val-NH₂ participates in peptide bond formation via activation of incoming amino acids. Coupling efficiency depends on reagents and solvent systems.

Coupling Reagent Performance

ReagentDIEA EquivYield (Fmoc-Val-Val-NH₂)
HATU290.5%
COMU298.0%
HDMA296.4%
HOTU291.0%

COMU achieves near-quantitative yields in DMF with 2 equiv DIEA .

Optimized Conditions

  • Solvent : DMF or NMP (enhances solubility of Fmoc-Val-NH₂) .

  • Activators : HATU, COMU, or HDMA with DIEA .

  • Temperature : Room temperature (prevents racemization) .

Stability Profile

  • Storage : Stable at -20°C in anhydrous DMF or NMP; prolonged aqueous storage risks hydrolysis .

  • Degradation : Unlike Fmoc-Gln-OH, Fmoc-Val-NH₂ shows no pyroglutamate formation under neutral conditions .

Common Side Reactions

  • Dibenzofulvene Adducts : Minimized by using piperidine, which traps DBF .

  • O-Acylation : Unprotected hydroxyl groups (e.g., Ser, Thr) may undergo transient O-acylation, but reverse O→N migration occurs under Fmoc deprotection .

Notable Syntheses

  • S-Acyl Isopeptides : Used in the S-acyl isopeptide method to bypass difficult sequences (e.g., Ac-Val-Val-Cys-Val-Val-NH₂) .

  • DNA-Encoded Libraries : Incorporated via HATU-mediated couplings in aqueous-organic solvent systems .

Resin Compatibility

Resin TypeLoading Stability (28 days)
Fmoc-NHNH-Trt (dry)100% retention
Trityl Chloride (dry)13.3% retention

Fmoc-hydrazinobenzoyl resins offer superior stability for long-term storage .

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
Fmoc-Val-NH₂ Not specified C₂₀H₂₂N₂O₃* ~338.4 Amide derivative of valine; enhanced stability compared to acid forms.
Fmoc-Val-OH 68858-20-8 C₂₀H₂₁NO₄ 339.4 Carboxylic acid form; standard building block for SPPS. Soluble in DMSO.
Fmoc-Asp-NH₂ 200335-40-6 C₁₉H₁₈N₂O₅ 354.36 Asparagine analog; used in antibody-drug conjugates (ADCs). Stable at -20°C.
Fmoc-Nva-OH 135112-28-6 C₂₀H₂₁NO₄ 339.4 Norvaline derivative; linear side chain vs. Val’s branched structure .
Fmoc-(FmocHmb)Val-OH 148515-86-0 C₄₃H₃₉NO₈ 697.8 Double Fmoc protection; used for steric hindrance in difficult syntheses .

*Estimated based on structural analogy to Fmoc-Val-OH and Fmoc-Asp-NH₂.

Key Observations :

  • Amide vs. Acid : Fmoc-Val-NH₂ lacks the carboxylic acid group present in Fmoc-Val-OH, reducing hydrogen-bonding capacity and altering solubility.
  • Side Chain Variations: Fmoc-Nva-OH (norvaline) has a linear side chain, while Fmoc-Val-OH and Fmoc-Val-NH₂ feature a branched isopropyl group, affecting peptide folding .
  • Complex Derivatives : Fmoc-(FmocHmb)Val-OH incorporates a 2-(Fmoc-oxy)-4-methoxybenzyl (Hmb) group, enhancing steric protection during synthesis .

Comparative Advantages :

  • Fmoc-Val-NH₂’s amide group may improve resistance to proteolysis in therapeutic peptides compared to Fmoc-Val-OH.
  • Bulkier derivatives (e.g., Fmoc-(FmocHmb)Val-OH) offer synthetic flexibility but increase molecular weight and cost.

Biological Activity

Fmoc-Val-NH2, a derivative of valine protected with a fluorenylmethyloxycarbonyl (Fmoc) group, is a key compound in peptide synthesis and has garnered attention for its biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug development.

Chemical Structure and Synthesis

This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques, particularly the Fmoc strategy. The Fmoc group serves as a protective moiety that can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The general structure can be represented as follows:

Fmoc Val NH2C9H11N2O2\text{Fmoc Val NH}_2\rightarrow \text{C}_{9}\text{H}_{11}\text{N}_{2}\text{O}_{2}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. Studies have shown that peptides containing valine residues can enhance membrane permeabilization, leading to increased antimicrobial efficacy.

Case Study: Antimicrobial Peptide Analysis

A study evaluated the antimicrobial activity of several peptide analogs, including those containing this compound. The minimum inhibitory concentrations (MICs) were determined against common pathogens:

PeptideMIC (μg/ml) for E. coliMIC (μg/ml) for S. aureus
This compound3216
Control (Amphotericin B)0.1250.125

The results demonstrated that this compound had a moderate antimicrobial effect compared to standard antibiotics, indicating its potential for further development as an antimicrobial agent .

Cytotoxicity and Safety Profile

While evaluating the cytotoxic effects of this compound on mammalian cell lines, researchers employed assays such as MTT and NRU (Neutral Red Uptake). These studies are crucial for assessing the safety profile of compounds intended for therapeutic use.

Cytotoxicity Findings

The cytotoxicity of this compound was tested on several cell lines:

Cell LineIC50 (μg/ml)
MCF-7 (breast cancer)>100
3T3 (fibroblast)>250

The findings suggest that this compound exhibits low cytotoxicity at concentrations effective against microbial pathogens, making it a candidate for further exploration in therapeutic applications .

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to disrupt microbial membranes. This action is facilitated by the hydrophobic nature of the valine side chain, which promotes interaction with lipid bilayers.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Fmoc-Val-NH2 that influence its handling in peptide synthesis?

  • Methodological Answer : this compound’s solubility in DMSO (250 mg/mL, 736.62 mM) and stability at room temperature (RT) are critical for storage and experimental workflows. Its molecular weight (339.4 g/mol) and SMILES structure ((2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid) determine its reactivity in solid-phase synthesis. Researchers should verify solubility in alternative solvents (e.g., DMF) and monitor degradation via HPLC under varying pH and temperature conditions .

Q. How should this compound be characterized to confirm its identity and purity in peptide synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Assess purity (>99.5%) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
  • Mass Spectrometry (MS) : Confirm molecular weight ([M+H]⁺ expected at m/z 340.4).
  • NMR : Verify stereochemistry and absence of side products (e.g., β-alanine derivatives).
  • TLC : Monitor coupling efficiency using ninhydrin or UV visualization.
    Always cross-reference with Certificate of Analysis (COA) for batch-specific data .

Advanced Research Questions

Q. What experimental strategies can mitigate the formation of β-alanine impurities during this compound synthesis?

  • Methodological Answer : β-alanine impurities arise from Fmoc-OSu reagent side reactions. Mitigation strategies include:

  • Purification : Use reverse-phase chromatography to isolate this compound from Fmoc-β-Ala-OH.
  • Reagent Quality Control : Pre-screen Fmoc-OSu for β-alanine content via NMR or HPLC.
  • Reaction Optimization : Adjust pH (8–9) and temperature (0–4°C) during coupling to minimize side reactions.
    Document protocols in the Supporting Information to ensure reproducibility .

Q. How can researchers resolve discrepancies in coupling efficiency when using this compound in solid-phase peptide synthesis?

  • Methodological Answer : Discrepancies may stem from steric hindrance from valine’s branched side chain. Solutions include:

  • Activation Reagents : Replace HBTU with HATU for improved coupling kinetics.
  • Double Coupling : Repeat the coupling step with fresh reagents.
  • Microwave-Assisted Synthesis : Enhance reaction rates at 50°C for 10 minutes.
    Validate efficiency via Kaiser test or LC-MS monitoring .

Q. What analytical techniques are critical for detecting and quantifying chiral impurities in this compound?

  • Methodological Answer : Chiral impurities (e.g., D-valine derivatives) require:

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol mobile phase.
  • Circular Dichroism (CD) : Compare spectra with enantiopure standards.
  • Polarimetry : Measure specific rotation ([α]D²⁵) to confirm enantiomeric excess.
    Report statistical confidence intervals (e.g., ±0.1% for purity assays) as per instrumental precision guidelines .

Q. How should researchers design stability studies to assess the long-term storage conditions of this compound?

  • Methodological Answer : Follow ICH Q1A(R2) guidelines:

  • Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks.
  • Kinetic Analysis : Monitor degradation via Arrhenius plots to extrapolate shelf-life.
  • Storage Recommendations : Store at RT in desiccated, amber vials; avoid freeze-thaw cycles.
    Include raw data tables in Supporting Information to enable cross-validation .

Data Contradiction & Interpretation

Q. How should researchers address conflicting NMR data when characterizing this compound batches?

  • Methodological Answer : Contradictions may arise from solvent impurities or instrument calibration. Steps include:

  • Internal Standards : Add TMS (tetramethylsilane) for chemical shift calibration.
  • Multi-Lab Validation : Compare spectra across independent facilities.
  • Supplementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
    Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Experimental Design & Reporting

Q. What metadata must be included in publications using this compound to ensure reproducibility?

  • Methodological Answer : Follow Beilstein Journal guidelines:

  • Synthesis : Report equivalents of coupling reagents, reaction times, and purification yields.
  • Characterization : Provide HPLC chromatograms, NMR spectra, and MS data.
  • Batch-Specific Data : Include COA lot numbers and purity thresholds.
    Use the metric system (e.g., mL, mM) and avoid undefined acronyms. Limit headings to three levels for clarity .

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